molecular formula C17H21NO2S B411104 4-ethyl-N-mesitylbenzenesulfonamide CAS No. 333309-55-0

4-ethyl-N-mesitylbenzenesulfonamide

Cat. No.: B411104
CAS No.: 333309-55-0
M. Wt: 303.4g/mol
InChI Key: ASDUWAWRJPDXAX-UHFFFAOYSA-N
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Description

4-ethyl-N-mesitylbenzenesulfonamide is an organic compound with the molecular formula C17H21NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with an ethyl group and a mesityl group (2,4,6-trimethylphenyl)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-mesitylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with mesitylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethylbenzenesulfonyl chloride+mesitylamineThis compound+HCl\text{4-ethylbenzenesulfonyl chloride} + \text{mesitylamine} \rightarrow \text{this compound} + \text{HCl} 4-ethylbenzenesulfonyl chloride+mesitylamine→this compound+HCl

The reaction is usually performed in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-mesitylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-ethyl-N-mesitylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-ethyl-N-mesitylbenzenesulfonamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-mesitylbenzenesulfonamide
  • 4-ethylbenzenesulfonamide

Uniqueness

4-ethyl-N-mesitylbenzenesulfonamide is unique due to the presence of both an ethyl group and a mesityl group on the benzene ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-ethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-15-6-8-16(9-7-15)21(19,20)18-17-13(3)10-12(2)11-14(17)4/h6-11,18H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDUWAWRJPDXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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